Ospemifene - 128607-22-7

Ospemifene

Catalog Number: EVT-288097
CAS Number: 128607-22-7
Molecular Formula: C24H23ClO2
Molecular Weight: 378.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ospemifene is a synthetic compound classified as a selective estrogen receptor modulator (SERM). [] While structurally similar to other SERMs, it exhibits unique estrogenic effects on vaginal epithelium. [] This characteristic makes it a subject of interest in scientific research, particularly in areas related to women's health and immunology.

Future Directions
  • Long-Term Effects on Bone Health: Further research is necessary to determine the long-term effects of ospemifene on bone mineral density, fracture risk, and its potential as a treatment or preventative measure for osteoporosis in postmenopausal women. []
  • Vaginal Microbiome: Research on ospemifene's effects on the vaginal microbiome is an emerging area of interest. [] Further investigation is needed to determine its long-term impact on vaginal health and its potential role in modulating the vaginal microbiota.
Source and Classification

Ospemifene is derived from the chemical structure of 4-(4-hydroxy-1,2-diphenylbut-1-enyl)phenol, which is modified to enhance its pharmacological properties. The compound is synthesized through various chemical processes that involve the manipulation of phenolic compounds and their derivatives. Its classification as a SERM highlights its unique ability to selectively activate or inhibit estrogen receptors in different tissues, making it a valuable option for managing menopausal symptoms without the risks associated with hormone replacement therapy.

Synthesis Analysis

The synthesis of ospemifene involves several key steps that can be categorized into two main methods: hydrolysis and reductive cleavage of precursor compounds.

  1. Hydrolysis Method:
    • The precursor compound undergoes base-catalyzed hydrolysis using sodium hydroxide or lithium hydroxide in an aqueous solvent mixture (e.g., tetrahydrofuran and methanol). This reaction typically occurs at room temperature over a period sufficient to ensure complete hydrolysis .
    • The resulting product can be crystallized from suitable solvents to isolate ospemifene.
  2. Reductive Cleavage Method:
    • Alternatively, ospemifene can be synthesized through reductive cleavage of its ester bond using lithium aluminum hydride in organic solvents like toluene or tetrahydrofuran under nitrogen atmosphere. The reaction conditions are maintained at room temperature, followed by quenching with ammonium chloride solution .
    • The final product is purified through crystallization techniques.

Both synthesis methods are efficient, yielding ospemifene in high purity and significant quantities.

Molecular Structure Analysis

Ospemifene has the chemical formula C24H23ClO2C_{24}H_{23}ClO_{2} and features a complex molecular structure characterized by the following:

  • Molecular Weight: Approximately 378.89 g/mol.
  • Structural Features:
    • Contains a chloro group attached to a diphenylbutene backbone.
    • Exhibits an ether linkage (phenoxy) that contributes to its biological activity.

NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides insights into its structural characteristics:

  • Proton NMR: Chemical shifts indicate the presence of aromatic protons and aliphatic hydrogens, confirming the integrity of the diphenyl structure.
  • Carbon NMR: Distinct peaks correspond to the various carbon environments within the molecule, supporting its proposed structure .
Chemical Reactions Analysis

Ospemifene participates in several chemical reactions relevant to its synthesis and metabolic pathways:

  1. Hydrolysis: As mentioned, hydrolysis is crucial for converting precursors into ospemifene, allowing for the cleavage of ester bonds.
  2. Reductive Cleavage: This reaction is pivotal for transforming ester derivatives into the final product.
  3. Metabolism: In vivo, ospemifene undergoes hepatic metabolism primarily via cytochrome P450 enzymes (CYP3A4, CYP2C9), leading to various metabolites such as 4-hydroxyospemifene, which retains some biological activity .
Mechanism of Action

Ospemifene acts as a selective estrogen receptor modulator by binding to estrogen receptors in target tissues:

  • Agonistic Effects: In vaginal tissues, ospemifene mimics estrogen's effects, promoting vaginal epithelial growth and improving lubrication.
  • Antagonistic Effects: In breast tissue, it may inhibit estrogen-driven proliferation, potentially reducing breast cancer risk .

This dual action allows ospemifene to alleviate menopausal symptoms while mitigating risks associated with traditional hormone replacement therapies.

Physical and Chemical Properties Analysis

Ospemifene exhibits several notable physical and chemical properties:

  • State: Solid at room temperature.
  • Solubility: Insoluble in water; low bioavailability due to lipophilicity.
  • LogP: Approximately 5.7, indicating high lipophilicity which affects absorption and distribution .
  • Half-Life: Approximately 26 hours, allowing for once-daily dosing.
  • Protein Binding: Over 99% bound to serum proteins, influencing its pharmacokinetics .
Applications

Ospemifene's primary application lies in treating vulvar and vaginal atrophy associated with menopause. It offers several advantages:

  • Non-Hormonal Option: Provides an alternative for women who cannot or prefer not to use traditional hormone replacement therapies.
  • Potential Anti-Cancer Properties: Research indicates that ospemifene analogs may have anti-breast cancer effects, suggesting broader applications in oncology .
Introduction to Ospemifene in Postmenopausal Therapeutics

Historical Context of SERM Development and Ospemifene’s Emergence

The development of selective estrogen receptor modulators (SERMs) represents a pivotal advancement in targeted endocrine therapy. Early SERMs like tamoxifen (first synthesized in 1966) and raloxifene (approved in 1997) demonstrated tissue-specific estrogenic or anti-estrogenic effects but faced significant limitations. Tamoxifen, while effective for breast cancer treatment, exhibited agonistic effects on the endometrium, increasing endometrial cancer risk [5] [8]. Raloxifene benefited bone density without stimulating the endometrium but lacked meaningful efficacy for genitourinary symptoms [5]. These shortcomings catalyzed the quest for an "ideal SERM" with optimal tissue selectivity: vaginal and bone agonism, breast antagonism, and endometrial neutrality [5] [8].

Ospemifene (a triphenylethylene derivative structurally related to toremifene) emerged from systematic molecular refinements of earlier SERMs. Preclinical studies revealed its unique pharmacological profile: it functioned as a near-full agonist on vaginal epithelium, restoring thickness and elasticity, while showing neutral to slight agonism in the endometrium and antagonism in breast tissue [1] [9]. This distinct selectivity differentiated it from existing SERMs and positioned it specifically for vulvovaginal atrophy (VVA). FDA approval for dyspareunia due to menopause-associated VVA was granted in 2013, followed by European approval (brand name Senshio®) in 2015 for symptomatic VVA in women unsuitable for local estrogen [8] [9]. Its designation as the first non-hormonal oral therapy for this indication addressed a critical therapeutic gap.

Table 1: Key SERMs in Development Leading to Ospemifene

CompoundPrimary IndicationsKey Limitations for GSM/VVA
TamoxifenBreast cancer treatment & preventionEndometrial stimulation; increased cancer risk
RaloxifeneOsteoporosis prevention & treatmentMinimal vaginal estrogenic activity; hot flashes
ToremifeneMetastatic breast cancerSimilar endometrial risks as tamoxifen
OspemifeneModerate-severe dyspareunia/VVA (postmenopause)Hot flashes (lower incidence than earlier SERMs)

Data synthesized from [1] [5] [8]

Clinical trials underpinning approval demonstrated ospemifene’s dose-dependent efficacy. A phase 3 study (n=826) showed 60 mg/day significantly improved vaginal epithelial integrity versus placebo. After 12 weeks, superficial cells increased by ~14% (placebo: ~2%), parabasal cells decreased by ~40% (placebo: ~5%), and vaginal pH normalized to ≤5 [1] [7] [9]. These histological and physiological shifts directly correlated with reduced dyspareunia and dryness.

Ospemifene’s Role in Addressing Unmet Needs in Genitourinary Syndrome of Menopause (GSM)

Genitourinary Syndrome of Menopause (GSM), encompassing VVA, affects 34%-87% of postmenopausal women, with vaginal dryness and dyspareunia being predominant and often persistent symptoms [3] [10]. GSM significantly impairs quality of life, relationship intimacy, and sexual function, with burden levels comparable to chronic conditions like arthritis [4] [10]. Despite its prevalence, GSM remains underdiagnosed and undertreated due to patient embarrassment, perception as a "normal" part of aging, and limitations of existing therapies [4] [9].

Limitations of Traditional Therapies:

  • Local Estrogens: While effective, concerns about systemic absorption, contraindications in breast cancer survivors, and patient aversion to intravaginal administration (due to messiness, pain, or mobility issues) limit usability [3] [4] [9].
  • Non-Hormonal Moisturizers/Lubricants: Provide only transient symptom relief without addressing underlying vaginal tissue atrophy or physiological parameters (pH, microbiota) [4] [10].

Ospemifene addresses these unmet needs through its oral route and non-hormonal SERM classification. Its systemic action restores vaginal mucosal health by:

  • Increasing Vaginal Epithelial Thickness: Direct estrogen-receptor agonism reverses atrophy, improving elasticity and moisture [1] [9].
  • Normalizing Vaginal pH: Reducing pH to premenopausal levels (<5) restores the acidic environment, inhibiting pathogen overgrowth [1] [7].
  • Modulating the Vaginal Microbiome: Clinical studies show ospemifene reduces pathogenic bacteria (e.g., Staphylococcus, Clostridium) and promotes a healthier microbial profile, correlating with improved Vaginal Health Index scores [6].

Table 2: Ospemifene Efficacy on Key VVA Parameters (Phase 3 Trial Data)

ParameterBaseline (Ospemifene)Change at 12 Weeks (Ospemifene)Placebo ChangeP-value vs Placebo
Superficial Cells (%)~5%+25-30%+<5%<0.0001
Parabasal Cells (%)~40%-30-35%-<5%<0.0001
Vaginal pH>5.0-1.5 to -2.0-0.2 to -0.5<0.0001
Responders (MBS Relief)0%58-66%42-49%<0.01

MBS = Most Bothersome Symptom (dryness or dyspareunia); Data from [1] [7] [9]

Furthermore, ospemifene offers collateral benefits relevant to postmenopausal health:

  • Bone Health: Ospemifene significantly decreases bone resorption markers (e.g., CTx, NTx) by 15-25% within 12 weeks, comparable to raloxifene, suggesting potential bone-protective effects [2] [4].
  • Lipid Metabolism: It favorably modulates lipid profiles, decreasing LDL (-10.9 mg/dL) and total cholesterol (-7.0 mg/dL) while increasing HDL (+1.9 mg/dL) [4] [8].
  • Breast Safety: Preclinical and clinical data indicate neutral or potentially protective effects on breast tissue, making it a viable option for women with a history of breast cancer (post-adjuvant therapy) where estrogens are contraindicated [4] [9].

Table 3: Collateral Benefits of Ospemifene Beyond Vaginal Health

SystemBiomarker/EffectMagnitude of Change vs PlaceboClinical Implication
BoneSerum CTx (bone resorption marker)↓ 20-25%Potential reduction in fracture risk
Serum NTx (bone resorption marker)↓ 15-20%
LipidsLDL Cholesterol↓ 8-12 mg/dLPossible mitigation of cardiovascular risk
Total Cholesterol↓ 6-8 mg/dL
HDL Cholesterol↑ 1-3 mg/dL
MicrobiomePathogenic genera (e.g., Staphylococcus)Significant reductionImproved vaginal ecology & reduced infection

Data compiled from [2] [4] [6]

Its role is particularly crucial for specific patient subgroups:

  • Breast Cancer Survivors: As the only SERM approved for VVA in women with a history of breast cancer (after completing treatment), it fills a critical void where local estrogens remain contraindicated [4] [9].
  • Women with Mobility Challenges: The oral route bypasses difficulties associated with vaginal applicators [3].
  • Patients Requiring Systemic Benefits: Those with concomitant bone loss or unfavorable lipid profiles may gain adjunctive advantages [2] [4].

Properties

CAS Number

128607-22-7

Product Name

Ospemifene

IUPAC Name

2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]ethanol

Molecular Formula

C24H23ClO2

Molecular Weight

378.9 g/mol

InChI

InChI=1S/C24H23ClO2/c25-16-15-23(19-7-3-1-4-8-19)24(20-9-5-2-6-10-20)21-11-13-22(14-12-21)27-18-17-26/h1-14,26H,15-18H2/b24-23-

InChI Key

LUMKNAVTFCDUIE-VHXPQNKSSA-N

SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCO)CCCl

Solubility

Insoluble
Soluble in methanol
Soluble in ethanol

Synonyms

FC-1271a
Ospemifene
Osphena
Senshio
Z-2-(4-(4-chloro-1,2-diphenyl-but-1-enyl)phenoxy)ethanol

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCO)CCCl

Isomeric SMILES

C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)OCCO)/CCCl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.